1-(4-methylbenzyl)-1H-indole-6-carbaldehyde

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers requiring regiospecific indole-6-carboxaldehyde scaffolds often face supply inconsistency for N-benzylated derivatives. 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde resolves this with its defined 6-aldehyde handle, enabling condensations, reductive aminations, and Wittig reactions for kinase inhibitor and GPCR modulator programs. • Calculated LogP 3.81 & TPSA 22.0 Ų-optimized for CNS permeability and LipE-driven SAR. • 4-Methyl substituent modulates lipophilicity and metabolic stability vs. unsubstituted benzyl analogs. • Consistent 95% purity; sealed, dry storage at 2-8°C; ambient shipping for rapid global delivery.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 192997-34-5
Cat. No. B060459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-1H-indole-6-carbaldehyde
CAS192997-34-5
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O
InChIInChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3
InChIKeyKAMDPYAYPGSDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde: Physicochemical Identity & Synthetic Utility


1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde (CAS 192997-34-5), molecular formula C17H15NO, is an N-benzylated indole-6-carboxaldehyde derivative that serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry programs [1]. It features an aldehyde handle at the 6-position of the indole ring, enabling a wide range of chemical transformations (e.g., condensations, reductions, C–C bond formations) . This compound is primarily employed in the preparation of kinase inhibitors, GPCR modulators, and other bioactive indole-containing molecules [2].

Risks of Substituting 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde


Procurement specialists and chemists cannot freely interchange 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde with its N-benzyl analogs (e.g., unsubstituted, 4-fluoro, 4-chloro) or its 5-carboxaldehyde isomer without altering key physicochemical and pharmacodynamic properties. The 4-methyl substituent modulates lipophilicity (LogP) and electronic character of the N-benzyl group, affecting target binding, solubility, and metabolic stability . The aldehyde position on the indole ring (6- vs. 5-carboxaldehyde) can dictate reaction trajectories in multi-step syntheses and may profoundly impact biological activity in structure-activity relationship (SAR) studies [1].

1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde: Quantitative Differentiation from Analogs


Modulated Lipophilicity (LogP) vs. Analogs

The introduction of a para-methyl group on the N-benzyl ring of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde yields a computed LogP of 3.81, which is intermediate between the more lipophilic unsubstituted 1-benzyl analog (LogP = 3.90) and the less lipophilic 4-fluoro analog (LogP = 3.64) [1]. This difference of 0.26 log units corresponds to a roughly 1.8-fold difference in partition coefficient, offering a refined lipophilicity profile that can enhance oral absorption and reduce off-target binding relative to the unsubstituted parent [2].

Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Weight Impact on Permeability and Handling

At 249.31 g/mol, 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde is significantly heavier than the unsubstituted 1-benzyl analog (235.28 g/mol) due to the added methyl group [1][2]. This increase places the compound deeper within the 'Lipinski rule-of-five' space for oral drug candidates, potentially affecting membrane permeability and synthetic handling (e.g., higher boiling point, reduced volatility) [3].

Molecular Weight Permeability Synthetic Accessibility

Polar Surface Area and Membrane Permeability

The topological polar surface area (TPSA) of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde is 22.0 Ų [1]. This value is identical to the 5-carboxaldehyde isomer (22.0 Ų) and the unsubstituted benzyl analog (22.0 Ų), but significantly lower than the unsubstituted 1H-indole-6-carbaldehyde (32.86 Ų) . The low PSA (<60 Ų) is consistent with good predicted blood-brain barrier permeability and oral absorption, a property conferred by the N-benzyl substitution which masks the polar NH of the indole [2].

Polar Surface Area Membrane Permeability ADME

Electronic Substituent Effects of the 4-Methyl Group

The para-methyl group on the N-benzyl ring of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde exerts a weak electron-donating effect via hyperconjugation (σp = -0.17) [1]. This contrasts with the electron-withdrawing effect of the 4-fluoro analog (σp = +0.06) and the neutral effect of hydrogen (σp = 0.00) [2]. Such electronic perturbations can subtly influence the reactivity of the indole core and the aldehyde group, as well as modulate π-stacking interactions in biological targets.

Electronic Effects SAR Medicinal Chemistry

Positional Isomerism: 6-Carboxaldehyde vs. 5-Carboxaldehyde

1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde and its 5-carboxaldehyde isomer share nearly identical physicochemical properties (LogP ≈ 3.81, MW 249.31, TPSA 22.0 Ų) [1][2]. However, the position of the aldehyde group dictates distinct reactivity profiles in subsequent synthetic steps (e.g., electrophilic aromatic substitution, cross-coupling) and can lead to divergent biological activities in target-based assays [3]. For instance, the 6-position may offer better steric access for certain transformations or engage in unique binding interactions compared to the 5-position.

Positional Isomerism Regioselectivity Synthetic Strategy

R&D Application Scenarios for 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde


Kinase Inhibitor Lead Optimization: Lipophilicity and Electronics

In kinase drug discovery programs, 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde serves as a privileged intermediate for building ATP-competitive inhibitors. The 4-methylbenzyl group provides a calculated LogP of 3.81 and a weak electron-donating effect (σp = -0.17), which can be exploited to optimize the lipophilic efficiency (LipE) and binding affinity of the final compound [1]. The 6-carboxaldehyde handle enables late-stage diversification (e.g., reductive amination, Wittig reactions) to introduce various hinge-binding motifs [2].

CNS Drug Discovery: Blood-Brain Barrier Penetration

With a topological polar surface area of 22.0 Ų, 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde is well-suited for CNS drug discovery programs where blood-brain barrier penetration is required [1]. The low TPSA value (well below the 60-70 Ų threshold) predicts high passive permeability, while the moderate lipophilicity (LogP 3.81) balances brain exposure with reduced risk of non-specific binding [2]. The compound can be elaborated into indole-based CNS agents targeting GPCRs, ion channels, or enzymes.

GPCR Modulator Synthesis: GPR40 Agonist Scaffold

Indole-6-carbaldehyde derivatives, including 1-substituted variants, have been disclosed as key intermediates in the synthesis of GPR40 receptor agonists for the treatment of type 2 diabetes [1]. The 4-methylbenzyl substitution pattern may offer improved metabolic stability or potency compared to unsubstituted benzyl analogs, making 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde a valuable building block for medicinal chemists exploring this target class [2].

Chemical Biology Probe Development: Cell-Permeable Scaffolds

The N-benzylation of 1H-indole-6-carbaldehyde significantly reduces its TPSA from 32.86 Ų to 22.0 Ų, transforming it into a cell-permeable scaffold suitable for designing chemical probes [1]. 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde can be functionalized via its aldehyde group to attach fluorophores, affinity tags, or bioorthogonal handles, enabling the study of intracellular targets while maintaining favorable permeability properties [2].

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